molecular formula C10H6F3NO3S B2661412 Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 380419-63-6

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2661412
CAS RN: 380419-63-6
M. Wt: 277.22
InChI Key: RTLPUQBPJNNLJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is C10H6F3NO3S. The InChI code is InChI=1S/C10H6F3NO3S/c1-17-9(16)6-2-4-5(10(11,12)13)3-7(15)14-8(4)18-6/h2-3H,1H3,(H,14,15).


Physical And Chemical Properties Analysis

“Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is a yellow crystalline solid that is soluble in most organic solvents, but insoluble in water. It has a molecular weight of 277.22 g/mol.

Scientific Research Applications

Material Science

In material science, MHTP serves as a valuable building block. Its solubility in organic solvents and insolubility in water make it suitable for incorporation into advanced materials. Researchers have explored its use in creating functional materials, such as metal-organic frameworks (MOFs) and other novel structures .

Intermediate in Organic Synthesis

MHTP serves as a common intermediate in organic synthesis. Its enol form participates in subsequent transformations. Additionally, by protecting the hydroxyl group with iodomethane, researchers can obtain methoxy derivatives while retaining the pyridine ring structure .

Future Directions

Trifluoromethylpyridines and its derivatives, including “Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

methyl 6-oxo-4-(trifluoromethyl)-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c1-17-9(16)6-2-4-5(10(11,12)13)3-7(15)14-8(4)18-6/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPUQBPJNNLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)NC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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